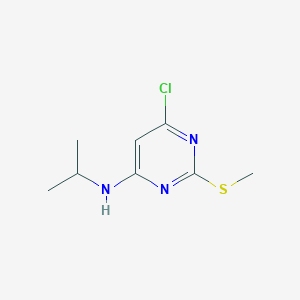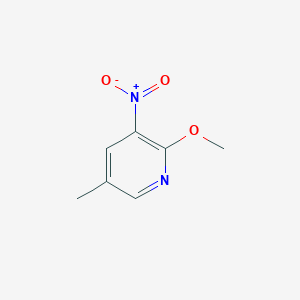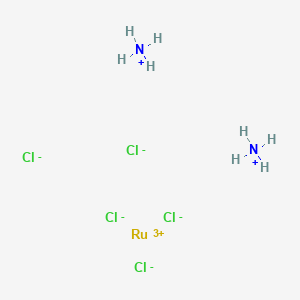
Diammonium pentachlororuthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium pentachlororuthenate (NH4)2[RuCl5(H2O)] is a ruthenium coordination compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Applications De Recherche Scientifique
Environmental Remediation
A study by Jou (2008) demonstrated the degradation of pentachlorophenol using zero-valence iron coupled with microwave energy, highlighting an innovative approach to environmental remediation. This method efficiently removes toxic organic compounds from the environment, showcasing a potential application for similar compounds like Diammonium pentachlororuthenate in degrading environmental pollutants through advanced oxidation processes (Jou, 2008).
Photovoltaic Devices
Research on defect passivation of organic-inorganic hybrid perovskites by Diammonium iodide suggests potential applications in improving the efficiency of photovoltaic devices. The methodology employed in this study could be adapted for Diammonium pentachlororuthenate, to enhance the performance of solar cells by mitigating defects in perovskite films (Ting Zhao et al., 2016).
Nanocomposite Materials
Diammonium cations have been utilized to template lead(II) halide motifs, forming inorganic-organic nanocomposites. This research outlines the potential for Diammonium pentachlororuthenate to be used in the creation of novel nanomaterials with diverse applications, ranging from electronics to catalysis (A. Lemmerer & D. Billing, 2012).
Semiconductor Technology
The study of Hexane-1,6-diammonium pentaiodobismuth as a molecular semiconductor indicates the potential for similar diammonium-based compounds in semiconductor applications. This research highlights the suitability of these materials for absorbing visible light and their potential in fabricating efficient solar cells (Xiaotong Li et al., 2021).
Water Treatment
Research on the quaternization of agricultural by-products to create anion exchange resins presents an interesting application for diammonium compounds in water treatment. By chemically modifying low-cost materials, efficient removal of toxic anions from water is achieved, suggesting a potential application for Diammonium pentachlororuthenate in similar environmental engineering contexts (L. Wartelle & W. Marshall, 2006).
Propriétés
IUPAC Name |
diazanium;ruthenium(3+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium pentachlororuthenate | |
CAS RN |
68133-88-0 |
Source


|
| Record name | Ruthenate(2-), pentachloro-, ammonium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium pentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

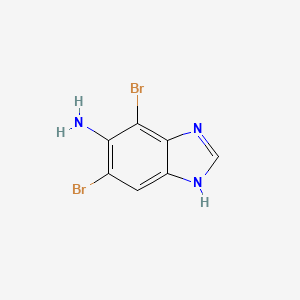
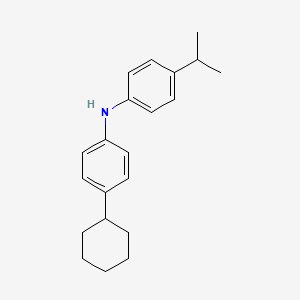
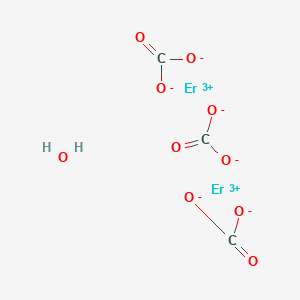
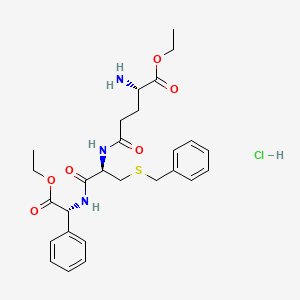
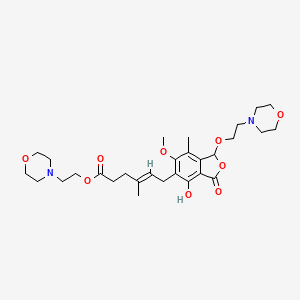
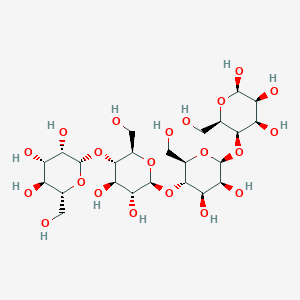
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
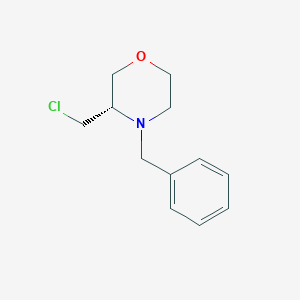
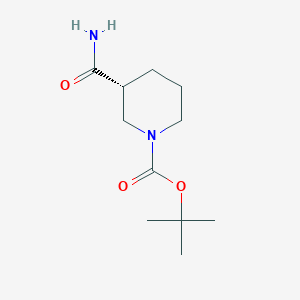
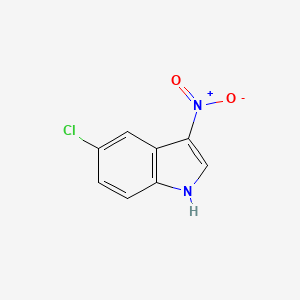
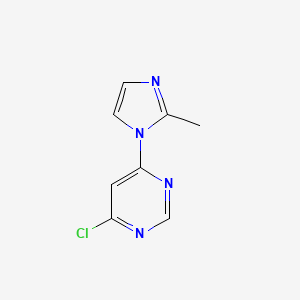
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)
